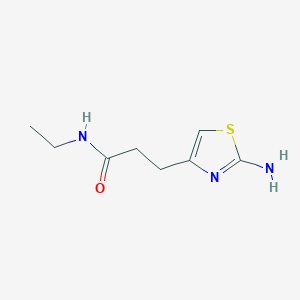

3-(2-amino-1,3-thiazol-4-yl)-N-ethylpropanamide

Descripción general

Descripción

3-(2-amino-1,3-thiazol-4-yl)-N-ethylpropanamide is a useful research compound. Its molecular formula is C8H13N3OS and its molecular weight is 199.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Compounds with a similar 2-aminothiazole scaffold have been found to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines .

Mode of Action

Analogs of 2-aminothiazole have been suggested to act as strong pi3k inhibitors, which play a crucial role in cell survival and growth .

Biochemical Pathways

Given the potential inhibitory activity on pi3k, it can be inferred that this compound may affect pathways related to cell survival, growth, and proliferation .

Result of Action

Based on the potential inhibitory activity on pi3k, it can be inferred that this compound may inhibit cell growth and proliferation, particularly in cancerous cells .

Análisis Bioquímico

Biochemical Properties

Similar compounds with a thiazole ring have been found to interact with various enzymes and proteins . The nature of these interactions often involves the formation of hydrogen bonds and other non-covalent interactions, which can influence the activity of these biomolecules .

Cellular Effects

Other aminothiazole derivatives have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Actividad Biológica

The compound 3-(2-amino-1,3-thiazol-4-yl)-N-ethylpropanamide is a derivative of the thiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and related research findings.

Chemical Structure and Properties

This compound features a thiazole ring, which is known for its role in various biological processes. The presence of the amino group enhances its reactivity and potential interactions with biological targets.

Antimicrobial Activity

The thiazole scaffold is recognized for its antimicrobial properties. Research indicates that derivatives of 2-amino-1,3-thiazole exhibit significant antimicrobial effects against a range of pathogens. A study highlighted that compounds containing the 2-amino-1,3-thiazole moiety showed promising activity against bacteria and fungi, suggesting that this compound may also possess similar properties .

Urease Inhibition

Recent investigations have demonstrated that compounds related to 2-amino-1,3-thiazole can inhibit urease enzymes effectively. Urease inhibitors are crucial in treating conditions like kidney stones and infections caused by urease-producing bacteria. The compound's structural features may allow it to interact with the active site of urease, leading to its inhibitory effects .

Cytotoxicity

Cytotoxicity studies are essential for assessing the safety profile of new compounds. Initial hemolysis assays indicated that derivatives of 2-amino-1,3-thiazole, including our compound of interest, exhibited low cytotoxicity levels compared to other tested agents. This suggests a favorable safety margin for potential therapeutic applications .

The mechanisms through which this compound exerts its biological effects are still under investigation. Molecular docking studies have provided insights into its binding affinities with various biological targets, supporting its role as an enzyme inhibitor and potentially as an antimicrobial agent .

Research Findings and Case Studies

Aplicaciones Científicas De Investigación

Pain Management

The compound has been investigated for its potential analgesic properties. Research indicates that derivatives of thiazole compounds, including 3-(2-amino-1,3-thiazol-4-yl)-N-ethylpropanamide, can interact with pain pathways through modulation of specific receptors. For instance, studies have shown that certain thiazole derivatives exhibit inhibitory effects on fatty acid amide hydrolase (FAAH), leading to increased endocannabinoid concentrations and subsequent analgesic effects .

Table 1: Summary of Pain Management Studies Involving Thiazole Derivatives

| Study Reference | Compound Tested | Mechanism of Action | Result |

|---|---|---|---|

| This compound | FAAH inhibition | Analgesic activity observed | |

| Various thiazole derivatives | TRPV1 modulation | Significant reduction in pain response |

Neurological Disorders

The compound has also been explored for its effects on neurological conditions such as Parkinson's disease. It is suggested that thiazole-based compounds may modulate dopamine receptor pathways, potentially offering therapeutic benefits in treating symptoms associated with these disorders. The interaction of thiazole derivatives with dopamine receptors has been documented, indicating their potential as neuroprotective agents .

Case Study: Dopamine Receptor Modulation

A recent study developed probes based on thiazole structures that covalently bind to dopamine receptors, facilitating better understanding of their role in neurological signaling pathways . These findings underscore the importance of this compound in future drug development aimed at treating neurodegenerative diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. SAR studies have revealed that modifications to the thiazole ring and the amide group can significantly influence the compound's potency and selectivity towards specific biological targets.

Table 2: Key Findings from SAR Studies

| Modification | Effect on Activity | Reference |

|---|---|---|

| Substitution on thiazole ring | Enhanced receptor binding affinity | |

| Variation in alkyl chain length | Altered pharmacokinetics and bioavailability |

Future Directions and Research Opportunities

The ongoing research into this compound suggests several promising avenues for future studies:

- Combination Therapies : Investigating the efficacy of this compound in combination with other analgesics or neuroprotective agents.

- Targeted Delivery Systems : Developing drug delivery systems that enhance the bioavailability and targeted action of thiazole derivatives.

- Clinical Trials : Initiating clinical trials to evaluate the safety and efficacy of this compound in humans.

Propiedades

IUPAC Name |

3-(2-amino-1,3-thiazol-4-yl)-N-ethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3OS/c1-2-10-7(12)4-3-6-5-13-8(9)11-6/h5H,2-4H2,1H3,(H2,9,11)(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXGRTYMTESLDFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CCC1=CSC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901287337 | |

| Record name | 2-Amino-N-ethyl-4-thiazolepropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901287337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1105192-95-7 | |

| Record name | 2-Amino-N-ethyl-4-thiazolepropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1105192-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-N-ethyl-4-thiazolepropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901287337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.